2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
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Overview
Description
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H18N4. It is commonly used in scientific research and industry due to its unique chemical properties and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . It has been identified as a potent inhibitor of HCV .
Biochemical Pathways
The compound affects the biochemical pathways involved in viral replication. By inhibiting HCV, it disrupts the virus’s life cycle and prevents it from spreading to new cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 21933 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is a significant reduction in HCV replication. This can lead to a decrease in viral load and potentially contribute to the elimination of the virus from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help ensure the compound’s stability and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 2-methylpiperazine with benzonitrile under specific conditions. One common method includes the use of dimethyl carbonate (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), and dimethylbenzylamine (DMB) as reagents . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 4-(4-Methylpiperazin-1-yl)-2-((p-tolylamino)methyl)benzonitrile
Uniqueness
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its piperazine ring and benzonitrile moiety contribute to its versatility in various chemical reactions and potential biological activities .
Properties
IUPAC Name |
2-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14/h2-5,11,15H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSLYHXVRKBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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